![molecular formula C10H8Br2N2O2 B147256 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide CAS No. 18080-67-6](/img/structure/B147256.png)
2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide
Vue d'ensemble
Description
“2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide” is a chemical compound with the molecular formula C10H8Br2N2O2 . It is also known by other names such as Conoidin A . This compound is a type of heterocyclic N-oxide, which is a focus of medical chemistry due to their diverse biological properties .
Synthesis Analysis
The synthesis of “2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide” and its derivatives has been a subject of interest in the field of organic synthesis . The synthesis process involves a one-pot tandem oxidation-condensation procedure .
Molecular Structure Analysis
The molecular weight of “2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide” is 347.99 g/mol . The InChI representation of the molecule is InChI=1S/C10H8Br2N2O2/c11-5-9-10 (6-12)14 (16)8-4-2-1-3-7 (8)13 (9)15/h1-4H,5-6H2
.
Chemical Reactions Analysis
The chemical reactions of “2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide” are complex and involve various rearrangements . The high reactivity and tendency of this compound to undergo various rearrangements have piqued the interest of synthetic chemists .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide” include a molecular weight of 347.99 g/mol, an XLogP3-AA of 1.1, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, a rotatable bond count of 2, and a topological polar surface area of 46.4 Ų .
Applications De Recherche Scientifique
Glioblastoma Treatment
Conoidin A has been identified as a covalent inhibitor of Peroxiredoxin 2, which is significant in the context of glioblastoma (GBM) cells. It has shown high toxicity in GBM cells by elevating the intracellular reactive oxygen species (ROS) level, thereby reducing the growth of these cells .
Anti-Glioma Drug Potential
Research has explored novel compounds that can destroy cells through the formation of intracellular ROS as potential anti-glioma drugs. Conoidin A is among these compounds and has been examined for its ability to trigger ROS production, which is a promising approach for treating glioblastoma .
Ovarian Cancer Treatment
Conoidin A has also been studied for its effects on ovarian cancer cells. It has been shown to abrogate both anchorage-dependent and anchorage-independent growth of SKOV3 ovarian cancer cells, indicating its potential as a therapeutic agent in ovarian cancer treatment .
Mécanisme D'action
Target of Action
Conoidin A, also known as 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide or Quinoxaline, 2,3-bis(bromomethyl)-, 1,4-dioxide, primarily targets the enzyme Peroxiredoxin II (PrxII) . Peroxiredoxins are a widely conserved family of enzymes that function in antioxidant defense and signal transduction . Changes in PrxII expression are associated with a variety of human diseases, including cancer .
Mode of Action
Conoidin A binds covalently to the peroxidatic cysteine of PrxII, irreversibly inhibiting its enzymatic activity . This compound also inhibits the hyperoxidation of mammalian PrxI and PrxII .
Biochemical Pathways
The primary biochemical pathway affected by Conoidin A is the antioxidant defense system . By inhibiting PrxII, Conoidin A disrupts the ability of cells to effectively scavenge peroxides, leading to an imbalance in redox homeostasis .
Result of Action
The inhibition of PrxII by Conoidin A leads to an increase in intracellular reactive oxygen species (ROS) levels . This ROS accumulation plays a crucial role in reducing cell viability, particularly in glioblastoma cells . The compound displays high toxicity in these cells .
Action Environment
The efficacy of Conoidin A can be potentiated by other ROS-inducing agents such as Menadione or Celecoxib . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other compounds in the environment that can induce oxidative stress .
Safety and Hazards
Orientations Futures
“2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide” presents a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The continued identification of novel antitubercular candidates based on their potency and selectivity make them valid new leads for synthesizing additional analogs with improved antitubercular activity both in vitro and in vivo .
Propriétés
IUPAC Name |
2,3-bis(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2O2/c11-5-9-10(6-12)14(16)8-4-2-1-3-7(8)13(9)15/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKNFTLRMZOAMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=C([N+]2=O)CBr)CBr)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333530 | |
Record name | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | |
CAS RN |
18080-67-6 | |
Record name | Quinoxaline, 2,3-bis(bromomethyl)-, 1,4-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18080-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.